2-(Mesitylamino)-2-oxoethyl nicotinate
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Overview
Description
2-(Mesitylamino)-2-oxoethyl nicotinate is a chemical compound that combines the structural features of mesitylamine and nicotinic acid
Mechanism of Action
Target of Action
For instance, methyl nicotinate, a related compound, is known to act as a peripheral vasodilator .
Mode of Action
Methyl nicotinate, for example, enhances local blood flow at the site of application through peripheral vasodilation .
Biochemical Pathways
Related compounds such as nicotine are known to be metabolized via the pyridine and pyrrolidine pathways . In these pathways, nicotine is catabolized into fumaric acid via several steps, which then enters the tricarboxylic acid (TCA) cycle .
Pharmacokinetics
Therapeutic peptides, which share some structural similarities with this compound, generally have poor oral bioavailability due to extensive proteolytic cleavage and low permeability . They are usually administered via intravenous, subcutaneous, or intramuscular routes .
Result of Action
Related compounds such as nad+ have been shown to regulate functionality attributes of innate and adaptive immune cells and contribute to inflammatory responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Mesitylamino)-2-oxoethyl nicotinate. For instance, changes in pH, temperature, and the presence of other substances can affect the stability and activity of many compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Mesitylamino)-2-oxoethyl nicotinate typically involves the reaction of mesitylamine with nicotinic acid derivatives under specific conditionsThe reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Mesitylamino)-2-oxoethyl nicotinate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-(Mesitylamino)-2-oxoethyl nicotinate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Mesitylamino)-2-oxoethyl nicotinate include other nicotinic acid derivatives and mesitylamine-based compounds. Examples include methyl nicotinate and ethyl nicotinate, which share structural similarities but differ in their functional groups and biological activities .
Uniqueness
What sets this compound apart is its unique combination of mesitylamine and nicotinic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[2-oxo-2-(2,4,6-trimethylanilino)ethyl] pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-7-12(2)16(13(3)8-11)19-15(20)10-22-17(21)14-5-4-6-18-9-14/h4-9H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKJMWGAMXAGGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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